molecular formula C14H12O2 B1582137 3-(4-Methylphenoxy)benzaldehyde CAS No. 79124-75-7

3-(4-Methylphenoxy)benzaldehyde

Cat. No.: B1582137
CAS No.: 79124-75-7
M. Wt: 212.24 g/mol
InChI Key: ASKLCRGXIJGVOY-UHFFFAOYSA-N
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Description

3-(4-Methylphenoxy)benzaldehyde is an organic compound with the molecular formula C14H12O2. It is a benzaldehyde derivative where a 4-methylphenoxy group is attached to the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is known for its role in the synthesis of benzoxazole derivatives, which are important in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

3-(4-Methylphenoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of glycopeptide antibiotics. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the synthesis of benzoxazole derivatives of the mannopeptimycin glycopeptide antibiotics . The interactions between this compound and these biomolecules are crucial for the formation of the desired products, highlighting its importance in biochemical synthesis.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as a building block in the synthesis of tetrahydroisoquinolinones, which are known to impact cellular activities . The compound’s role in these processes underscores its potential in modulating cellular functions and responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It participates in enzyme-catalyzed reactions, where it can act as a substrate or inhibitor. The compound’s structure allows it to interact with enzymes, leading to changes in their activity and subsequent alterations in gene expression . These molecular interactions are essential for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Understanding these temporal effects is vital for optimizing its use in various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and function . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the synthesis and degradation of complex organic molecules, affecting metabolic flux and metabolite levels . The compound’s role in these pathways highlights its importance in maintaining cellular homeostasis and metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The precise localization of the compound is crucial for its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Methylphenoxy)benzaldehyde can be synthesized through several methods. One common method involves the Ullmann coupling reaction, where p-cresol and 3-bromobenzaldehyde are reacted in the presence of pyridine, potassium carbonate, and copper(II) oxide in quinoline at 170°C for 24 hours under an inert atmosphere .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar coupling reactions but optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it to the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution.

Major Products

    Oxidation: 3-(4-Methylphenoxy)benzoic acid.

    Reduction: 3-(4-Methylphenoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methylphenoxy)benzaldehyde is utilized in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenoxy)benzaldehyde: Similar in structure but with a methoxy group instead of a methyl group.

    4-(4-Methylphenoxy)benzaldehyde: The position of the methylphenoxy group is different.

    3,4-Dimethoxybenzaldehyde: Contains two methoxy groups on the benzene ring.

Uniqueness

3-(4-Methylphenoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications in synthesizing benzoxazole derivatives make it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

3-(4-methylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKLCRGXIJGVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401000273
Record name 3-(4-Methylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79124-75-7
Record name 3-(4-Methylphenoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79124-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(p-Methylphenoxy)benzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079124757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Methylphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(p-methylphenoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.858
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Hydroxybenzaldehyde (1.0 g, 8.2 mmol) was dissolved in dichloromethane (50 mL). (4-Methylphenyl)boronic acid (2.2 g, 16.4 mmol), triethylamine (5.7 mL, 41.0 mmol) and copper acetate(II) (1.5 g, 8.2 mmol) were added thereto, and then the mixture was stirred at room temperature for 2 days. The reaction solution was filtered, and concentrated under reduced pressure. The residue was purified with silica gel column chromatography (hexane/ethyl acetate=100:0 to 70:30) to give the title compound (324 mg, yield 19%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
5.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
copper acetate(II)
Quantity
1.5 g
Type
reactant
Reaction Step Two
Yield
19%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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